4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol
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Overview
Description
4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a methanesulfinylmethyl group, and a pyridin-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol typically involves multiple steps, including the introduction of the aminomethyl and methanesulfinylmethyl groups to the pyridin-3-ol core. Common synthetic routes may involve the use of starting materials such as pyridine derivatives, followed by functional group transformations using reagents like alkyl halides, amines, and sulfoxides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group would yield a sulfone derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, the aminomethyl group may interact with enzymes or receptors, modulating their activity. The methanesulfinyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different core structure.
Methanesulfonyl chloride: This compound contains a methanesulfonyl group but lacks the pyridine core.
Uniqueness
4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol is unique due to its combination of functional groups and its pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61547-49-7 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H14N2O2S/c1-6-9(12)8(3-10)7(4-11-6)5-14(2)13/h4,12H,3,5,10H2,1-2H3 |
InChI Key |
KUKNETZFZULBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CS(=O)C |
Origin of Product |
United States |
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